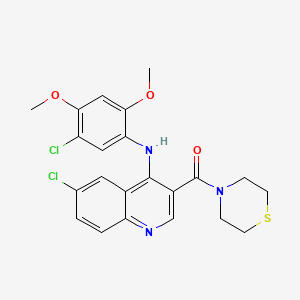

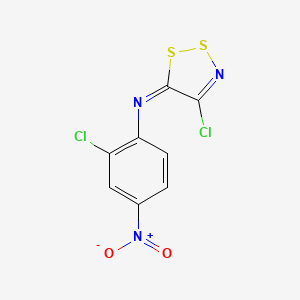

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It is also a major group of environmental pollutants . Another compound, 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 2-aminoethanol salt, has a molecular weight of 388.21 .

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, 2-chloro-4-nitrophenol can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . Another example is the methoxylation of 2,5-dichloronitrobenzene followed by reduction to derive the amine from the methyl ether of 4-Chloro-2-nitrophenol .

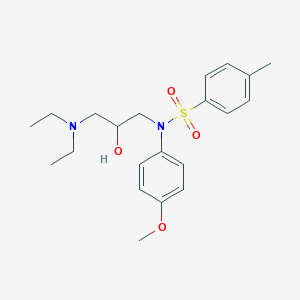

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex. For instance, X-ray analysis indicates that the chloro-phenyl ring and the methyl-substituted benzene ring are not coplanar with the nitro-substituted benzene ring .

Chemical Reactions Analysis

2-Chloro-4-nitrophenol acts as a catalytic agent, petrochemical additive, and is used in organic synthesis . It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .

Physical And Chemical Properties Analysis

4-Chloro-2-nitrophenol has a molecular weight of 173.554 . It is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

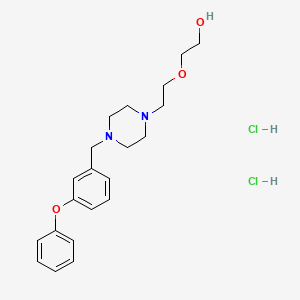

One study focused on the molecular structure and interactions within crystals of related compounds, revealing insights into the molecular geometry and intermolecular forces that could influence the compound's reactivity and stability. For instance, research on a structurally similar molecule showed that crystal packing is stabilized by intermolecular hydrogen bonds, suggesting potential for designing materials with specific physical properties (Butcher et al., 2007).

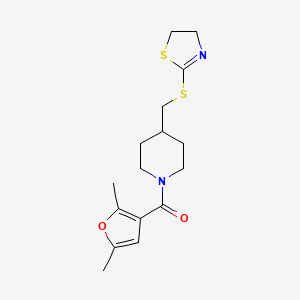

Heterocyclic Synthesis and Chemical Reactivity

Another area of interest is the synthesis and reactivity of heterocyclic compounds. For example, the compound's imine functionality has been utilized in the synthesis of various heterocycles, indicating its versatility as a building block in organic synthesis (Rekha et al., 2019). Additionally, studies have explored the synthesis and applications of dithiazole derivatives, providing a foundation for developing new materials and pharmaceuticals (Androsov & Neckers, 2007).

Antimicrobial Activity

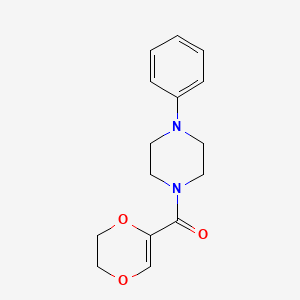

Research on derivatives of this compound has also revealed potential antimicrobial activity, suggesting applications in developing new antibacterial and antifungal agents. The structural modifications of imidazolyl Schiff bases, triazoles, and azetidinones have shown significant activity against certain bacterial and fungal strains, highlighting the compound's potential in medicinal chemistry (Rekha et al., 2019).

Coordination Chemistry

The compound has relevance in coordination chemistry, where its derivatives have been used to synthesize nickel complexes. These complexes are studied for their similarity to the active sites of enzymes, such as Ni superoxide dismutase, offering insights into bioinorganic chemistry and potential applications in catalysis and environmental remediation (Senaratne et al., 2018).

Material Science Applications

In material science, the unique properties of related dithiazole compounds have been harnessed for developing materials with specific electronic and optical properties. The asymmetric interactions within the crystal structures of such compounds provide a basis for designing novel materials with potential applications in electronics and photonics (Bol'shakov et al., 2017).

Mecanismo De Acción

Target of Action

Related compounds such as 2-chloro-4-nitrophenol have been studied for their degradation pathways in certain bacteria .

Mode of Action

It’s worth noting that related compounds like 2-chloro-4-nitrophenol are degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol are known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Action Environment

Related compounds such as 2-chloro-4-nitrophenol are known to be degraded by certain bacteria, suggesting that environmental factors such as the presence of these bacteria could potentially influence the action of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2S2/c9-5-3-4(13(14)15)1-2-6(5)11-8-7(10)12-17-16-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJINDYUAIOFSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C2C(=NSS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)

![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2578723.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)